REACTION_CXSMILES
|
C(C1C=[CH:5][C:6](O)=[C:7](C=1)[C:8]([NH2:10])=O)=O.[OH-].[K+].[C:15]([OH:18])(=[O:17])C.[C:19]([OH:22])(=O)[CH3:20].I[C:24]1C=CC=CC=1.Cl>C(OCC)(=O)C.CO>[O:17]=[C:15]1[NH:10][C:8]2[CH:24]=[C:20]([CH:19]=[O:22])[CH:5]=[CH:6][C:7]=2[O:18]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC(=C(C(=O)N)C1)O
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was then washed with sodium chloride (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This was used in the next step without purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1OC2=C(N1)C=C(C=C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |